3-(3-Fluorophenyl)-N-n-propylpiperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-fluorophenyl)-1-propylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN/c1-2-8-16-9-4-6-13(11-16)12-5-3-7-14(15)10-12/h3,5,7,10,13H,2,4,6,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDMIQRQBPLMQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923128 | |
| Record name | 3-(3-Fluorophenyl)-1-propylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119817-93-5 | |
| Record name | 3-(3-Fluorophenyl)-N-n-propylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119817935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-Fluorophenyl)-1-propylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies for 3 3 Fluorophenyl N N Propylpiperidine and Its Analogs
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. wikipedia.orgnih.govfiveable.me These models are instrumental in predicting the activity of new chemical entities and optimizing lead compounds. nih.govnih.gov
In the context of phenylpiperidine derivatives, QSAR analyses have been employed to understand their interactions with dopamine (B1211576) receptors. A study on substituted (S)-phenylpiperidines acting as dopamine antagonists revealed that lipophilicity (expressed as Clog P) and steric factors play a significant role in their activity. nih.govresearchgate.net The analysis, which used parameters like Clog P, molar refractivity (CMR), and Verloop's sterimol parameters (L, B1), indicated that in most cases, Clog P was a primary determinant of antagonist potency, followed by steric properties of the substituents. nih.govresearchgate.net In some instances, electronic effects also contributed significantly to the QSAR model. nih.govresearchgate.net
These models help to rationalize the mechanisms of action within a series of chemicals and can guide the design of new analogs with improved potency by predicting their biological activity before synthesis. nih.gov For phenylpiperidine derivatives, QSAR can elucidate how different substituents on the phenyl ring and the piperidine (B6355638) nitrogen influence receptor binding. nih.govresearchgate.net
Influence of Substituents on Binding Affinity and Selectivity
The binding affinity and selectivity of 3-phenylpiperidine analogs are highly sensitive to the nature and position of various substituents on the molecule. Modifications to the fluoro-substituent, the N-substituent on the piperidine ring, and other alterations to the phenyl ring can dramatically alter the pharmacological profile of these compounds.
The introduction of fluorine into a molecule can profoundly influence its physicochemical properties, including basicity (pKa), lipophilicity, and metabolic stability, thereby affecting its binding affinity and selectivity. sci-hub.boxscientificupdate.com The strongly electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, which can be a critical factor in receptor interaction. sci-hub.box
In studies of phenylpropyl piperazine analogs, 2-fluoro-substitution led to compounds with high affinity for the dopamine transporter (DAT). nih.govnih.gov Specifically, the (S)-enantiomer of a 2-fluoro-substituted analog, (S)-10, demonstrated the highest DAT binding affinity and excellent selectivity over the serotonin transporter (SERT). nih.govnih.gov This highlights the significant enantioselectivity that can be introduced by a single fluorine atom. nih.gov Furthermore, fluorination can block sites of metabolic oxidation without adversely affecting binding affinity, a desirable feature in drug design. sci-hub.box The strategic placement of fluorine can also enhance brain penetration. sci-hub.box
The nitrogen atom of the piperidine ring and its substituent are crucial for the interaction of these compounds with their biological targets. For a series of 3-(3-hydroxyphenyl)piperidine derivatives, the nature of the N-alkyl substituent significantly impacts potency. The N-n-propyl group, as seen in the parent compound, is associated with high efficacy at both pre- and postsynaptic dopamine receptors. nih.gov
Studies have shown that larger N-substituents tend to increase dopaminergic activity. nih.gov Analogs with N-isopropyl, N-n-butyl, N-n-pentyl, and N-phenethyl groups were found to be among the most potent compounds for central dopamine-autoreceptor stimulation. nih.gov However, there are nuances to this trend, as the (R)-enantiomer of the N-n-butyl derivative of 3-(3-hydroxyphenyl)piperidine was less active than its n-propyl counterpart, suggesting specific spatial requirements at the receptor binding site. nih.gov The general trend indicates that up to a certain size, increasing the lipophilicity of the N-substituent enhances affinity. nih.gov
| N-Substituent | Observed Potency/Activity | Reference |
|---|---|---|
| n-Propyl | High efficacy at pre- and postsynaptic receptors | nih.gov |
| Isopropyl | High potency | nih.gov |
| n-Butyl | High potency; (R)-enantiomer less active than n-propyl | nih.govnih.gov |
| n-Pentyl | High potency | nih.gov |
| Phenethyl | High potency | nih.gov |
Modifications to the phenyl ring are a key strategy for modulating the affinity and selectivity of 3-phenylpiperidine derivatives. The position and electronic properties of substituents can fine-tune the interaction with the receptor. For instance, in the 3-(3-hydroxyphenyl)piperidine series, the 3-hydroxyl group is considered essential for high potency and selectivity. nih.gov The introduction of an additional hydroxyl group at the 4-position of the phenyl ring results in a compound that retains dopaminergic activity but loses its selectivity for autoreceptors. nih.gov
Studies on other phenylpiperidine and phenylpiperazine scaffolds have shown that substituents on the phenyl ring can switch a compound's activity profile. For example, incorporating small chemical groups at the 3-position of a distal phenyl ring in a different series of compounds led to full antagonists, while substitution at the 4-position produced positive allosteric modulators. nih.gov In another series, 2,3-dichloro substitution on the phenyl ring resulted in the highest D3 receptor affinity. acs.org This demonstrates that even slight modifications to the phenyl ring can lead to significant changes in pharmacology. nih.gov Research has also shown that placing chloro, bromo, methyl, or methoxy groups at the ortho position of the aromatic ring can yield potent dual inhibitors for other targets. nih.gov
Stereochemical Aspects of Pharmacological Activity
Stereochemistry plays a pivotal role in the pharmacological activity of 3-phenylpiperidine analogs, as enantiomers and diastereomers of a chiral drug can exhibit significantly different biological activities and pharmacokinetic profiles. nih.govresearchgate.net The three-dimensional arrangement of atoms dictates how a molecule fits into a receptor's binding site.
A prominent example is found in the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP). The (+)-enantiomer acts as an agonist at postsynaptic dopamine receptors, while the (-)-enantiomer functions as an antagonist at these same receptors. nih.gov Both enantiomers, however, stimulate presynaptic dopamine autoreceptors. nih.govnih.gov This stereoselectivity results in the racemic mixture having a profile of a selective dopamine autoreceptor agonist. nih.gov The (S)-(-)-enantiomer, in particular, has been noted for its potential as an antipsychotic agent due to its dual action of stimulating presynaptic receptors while blocking postsynaptic ones. nih.gov
Further studies on other phenylpiperidine derivatives have consistently demonstrated the importance of stereochemistry. For instance, in a series of potent fentanyl analogs, the analgesic activity showed extreme stereodifferences among its eight possible isomers. nih.gov The most potent isomers were found to have a (3R,4S) configuration at the piperidine ring, which was beneficial for analgesic potency and mu-opioid receptor affinity. nih.gov Similarly, studies on 3-methyl analogs of pethidine established the superiority of the cis (3-Me/4-Ph) geometry over the trans arrangement for analgesic activity. google.com These findings underscore that both the relative and absolute configuration of chiral centers are critical determinants of the pharmacological action of phenylpiperidine derivatives.
| Compound Series | Stereoisomer | Observed Pharmacological Effect | Reference |
|---|---|---|---|
| 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) | (+)-enantiomer | Postsynaptic dopamine receptor agonist; presynaptic autoreceptor agonist | nih.gov |
| (-)-enantiomer | Postsynaptic dopamine receptor antagonist; presynaptic autoreceptor agonist | nih.govnih.gov | |
| Fentanyl Analog (Ohmefentanyl) | (3R,4S,2'S) | Most potent isomer for analgesic activity (13,100x morphine) | nih.gov |
| (3S,4R,2'R) | Least potent isomer | nih.gov | |
| 3-Methyl Pethidine Analogs | cis (3-Me/4-Ph) | Superior analgesic activity | google.com |
| 3-Methyl Pethidine Analogs | trans (3-Me/4-Ph) | Lower analgesic activity | google.com |
Computational Chemistry and Molecular Modeling in the Research of 3 3 Fluorophenyl N N Propylpiperidine
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a cornerstone computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. For 3-(3-Fluorophenyl)-N-n-propylpiperidine, docking simulations have been instrumental in elucidating its binding mode within the orthosteric binding pocket of dopamine (B1211576) receptors, particularly the D2 and D3 subtypes. nih.govnih.gov
The process typically begins with the preparation of both the ligand and the receptor. The three-dimensional structure of this compound is generated and its energy is minimized, often using semi-empirical quantum mechanics methods like PM7 to achieve a low-energy conformation. nih.gov The ligand is usually modeled in its protonated state, as the positively charged nitrogen in the piperidine (B6355638) ring is crucial for key electrostatic interactions. For the receptor, high-resolution crystal structures, such as that of the human dopamine D3 receptor in complex with the antagonist eticlopride (B1201500) (PDB ID: 3PBL), serve as the primary template. nih.govnih.govmdpi.com
Docking algorithms, such as those implemented in AutoDock or PLANTS, then systematically explore various possible conformations of the ligand within the defined binding site of the receptor. nih.govnih.govsemanticscholar.org These programs use scoring functions to estimate the binding energy for each pose, and the pose with the lowest energy is predicted as the most likely binding mode. nih.gov
Studies on related dopaminergic ligands have revealed a consistent binding pattern where the protonated amine of the ligand forms a critical salt bridge with a highly conserved aspartic acid residue in transmembrane helix 3 (TM3), specifically Asp110 in the D3 receptor. nih.govresearchgate.net The fluorophenyl group typically orients into a hydrophobic pocket formed by aromatic and aliphatic residues from several transmembrane helices, engaging in van der Waals and π-stacking interactions.
| Interacting Residue (Dopamine D3 Receptor) | Transmembrane Helix | Predominant Interaction Type |
| Asp110 | TM3 | Ionic Bond / Salt Bridge |
| Ser192, Ser196 | TM5 | Hydrogen Bonding |
| Phe114, Cys115 | TM3 | Hydrophobic |
| Val189, Leu190 | TM5 | Hydrophobic |
| Phe345, Phe346 | TM6 | Aromatic / π-π Stacking |
| His349 | TM6 | Aromatic / Hydrophobic |
| Tyr373 | TM7 | Hydrophobic / Aromatic |
Table 1: Summary of key amino acid residues in the dopamine D3 receptor binding pocket that are predicted to interact with piperidine-based ligands like this compound, based on molecular docking studies. nih.govnih.govresearchgate.net
Molecular Dynamics Simulations to Elucidate Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. nih.govplos.org MD simulations are crucial for refining the initial docked poses and assessing their stability in a more biologically relevant environment, often including a simulated lipid membrane and explicit water molecules. nih.gov
Starting from the best-docked pose of this compound within the dopamine receptor, an MD simulation calculates the forces between atoms and uses Newton's equations of motion to predict their movements over short time intervals. These simulations are typically run for hundreds of nanoseconds to observe the equilibrium behavior of the system. mdpi.com
The stability of the ligand within the binding pocket is analyzed using several metrics. The Root Mean Square Deviation (RMSD) of the ligand's atoms is monitored to see if it remains close to the initial docked position or if it drifts significantly, which would indicate an unstable binding mode. semanticscholar.org The Root Mean Square Fluctuation (RMSF) of the protein's residues can highlight which parts of the receptor become more or less flexible upon ligand binding. mdpi.com Such simulations have been used to differentiate the structures of the highly homologous D2 and D3 receptors and to validate their refined models. nih.gov
| MD Simulation Metric | Description | Implication for Ligand-Receptor Complex |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between the current simulation frame and a reference structure (e.g., the initial docked pose). | A low, stable RMSD value for the ligand suggests a stable binding pose. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position over the course of the simulation. | Identifies flexible or rigid regions of the protein; can show how ligand binding affects receptor dynamics. |
| Radius of Gyration (rGyr) | A measure of the compactness of the protein structure. | Changes in rGyr can indicate large-scale conformational changes or protein unfolding/refolding events. |
| Solvent Accessible Surface Area (SASA) | The surface area of the protein or ligand that is accessible to a solvent. | Can be used to analyze the burial of the ligand in the binding pocket and changes in hydrophobic interactions. |
Table 2: Common metrics used in the analysis of molecular dynamics simulations to assess the stability and dynamics of the this compound-receptor complex. mdpi.com
Quantum Mechanics and Hybrid QM/MM Approaches for Electronic Structure Analysis
For a highly accurate description of ligand-receptor interactions, especially those involving bond breaking/formation or complex electronic effects like charge transfer, Quantum Mechanics (QM) methods are employed. While computationally expensive for a whole protein, QM calculations are vital for accurately parameterizing the ligand. epfl.ch They provide precise information about the molecule's geometry, partial atomic charges, and electrostatic potential, which are critical inputs for creating the force fields used in classical MD simulations and the scoring functions in docking. nih.gov
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful compromise. In a QM/MM simulation, the most critical part of the system—such as the ligand and the key residues in the immediate binding site—is treated with a high-level QM method. The rest of the protein and solvent are treated with a more computationally efficient Molecular Mechanics (MM) force field. epfl.ch This approach allows for the accurate study of electronic phenomena within the binding site while still accounting for the structural context of the entire protein, making it suitable for analyzing the electronic details of how this compound interacts with key residues like the catalytic aspartate.
Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)
To obtain a more quantitative estimate of binding affinity than that provided by docking scores, binding free energy calculations are performed. The Molecular Mechanics / Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics / Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular end-point techniques for this purpose. 34.237.233researchgate.net They are more accurate than docking scores but less computationally demanding than rigorous alchemical free energy methods. elsevierpure.comscispace.com
These methods calculate the binding free energy (ΔG_bind) by analyzing snapshots taken from an MD simulation. nih.gov The calculation involves subtracting the free energies of the free ligand and free receptor from the free energy of the complex. Each of these terms is estimated as a sum of the molecular mechanics energy (EMM), the polar solvation energy (G_pol), the non-polar solvation energy (G_np), and the conformational entropy (-TΔS). nih.gov
| Energy Component | Description | Contribution to Binding |
| ΔE_MM (Molecular Mechanics Energy) | Sum of internal (bond, angle, dihedral), van der Waals, and electrostatic energies in the gas phase. | Favorable (negative) for well-fitting ligands. |
| ΔG_pol (Polar Solvation Energy) | The energy cost of transferring the molecules from a vacuum to the polar solvent (water). | Unfavorable (positive); represents the penalty for desolvating the ligand and receptor binding site. |
| ΔG_np (Non-Polar Solvation Energy) | The energy gained from favorable interactions (e.g., hydrophobic effect) between non-polar surfaces and the solvent. | Favorable (negative); often proportional to the change in solvent-accessible surface area. |
| -TΔS (Conformational Entropy) | The change in conformational freedom of the ligand and receptor upon binding. | Unfavorable (positive ΔS loss); binding restricts the motion of both molecules. Often omitted due to high computational cost and uncertainty. |
Table 4: Breakdown of the energy terms contributing to the total binding free energy (ΔG_bind) in MM/PBSA and MM/GBSA calculations. 34.237.233nih.gov
Application in Structure-Based Ligand Design
The ultimate goal of these computational studies is to enable structure-based ligand design. ethernet.edu.etduke.edu The detailed understanding of how this compound binds to its target, derived from docking and MD simulations, provides a rational basis for designing new molecules with improved properties. nih.gov
For example, if modeling studies reveal an unoccupied hydrophobic pocket near the bound ligand, chemists can design analogs of this compound with additional chemical groups that can fit into this pocket, potentially increasing binding affinity. Similarly, if the goal is to improve selectivity for the D3 receptor over the D2 receptor, computational models can be used to identify differences in the binding sites of the two receptors. Ligands can then be specifically designed to exploit these differences, for instance, by forming an interaction with a residue present in D3 but not in D2. nih.gov This iterative cycle of computational modeling, chemical synthesis, and experimental testing is a powerful paradigm in modern medicinal chemistry for optimizing lead compounds. nih.gov
In Vitro Metabolism and Biotransformation Pathways of 3 3 Fluorophenyl N N Propylpiperidine Analogs
Phase I Metabolic Transformations
Phase I metabolism introduces or exposes functional groups on the parent compound, typically increasing its polarity. For 3-(3-Fluorophenyl)-N-n-propylpiperidine analogs, this phase is dominated by oxidative reactions.
Oxidative Pathways (e.g., Hydroxylation, N-Dealkylation)
The primary oxidative pathways for 3-arylpiperidine compounds involve N-dealkylation and hydroxylation.
N-Dealkylation : This is a major metabolic route for many piperidine-containing drugs. nih.gov The N-n-propyl group of this compound is susceptible to oxidative removal, leading to the formation of the corresponding secondary amine, 3-(3-Fluorophenyl)piperidine. This reaction is a rate-limiting step for the clearance of many such compounds. nih.gov The process is initiated by the enzymatic abstraction of a hydrogen atom from the carbon adjacent to the nitrogen atom. nih.gov
Hydroxylation : This process involves the addition of a hydroxyl (-OH) group and can occur at several positions:
Aromatic Hydroxylation : The 3-fluorophenyl ring can be hydroxylated. A key transformation is the hydroxylation of the phenyl ring to form a catechol (a dihydroxy-phenyl group). This subsequent catechol metabolite is then a prime substrate for further enzymatic action. nih.gov
Aliphatic Hydroxylation : The piperidine (B6355638) ring itself is a target for hydroxylation. core.ac.uk This can lead to the formation of various hydroxylated isomers, potentially creating hemiaminal groups. core.ac.uk
Other potential, though often less prominent, oxidative reactions for alicyclic amines include N-oxidation and ring-opening. rsc.org
Reductive and Hydrolytic Reactions
While oxidation is the principal Phase I pathway for this class of compounds, reductive and hydrolytic reactions can also occur, although they are less commonly reported for simple arylpiperidine structures. Amide hydrolysis is a known pathway for more complex analogs like fentanyl, but is not applicable to compounds lacking an amide bond. core.ac.uk Based on available literature, reductive and hydrolytic transformations are not considered major metabolic pathways for this compound.
Enzyme Systems Involved (e.g., Cytochrome P450 Isoforms, COMT)
The biotransformation of these analogs is mediated by specific enzyme systems, primarily the Cytochrome P450 (CYP) superfamily and Catechol-O-methyltransferase (COMT).
Cytochrome P450 (CYP) Isoforms : The CYP superfamily, located predominantly in the liver, is responsible for the majority of Phase I oxidative metabolism. researchgate.net Studies on a wide range of piperidine-containing drugs have shown that CYP3A4 is a major contributor to N-dealkylation and other oxidative reactions. nih.govresearchgate.netCYP2D6 has also been identified as a significant enzyme in the metabolism of several piperidine analogs, contributing to both N-dealkylation and hydroxylation. nih.govresearchgate.net The involvement of specific isoforms like CYP1A2, 2B6, 2C8, 2C9, and 2C19 has also been noted for some substrates. nih.gov
Catechol-O-methyltransferase (COMT) : This enzyme plays a critical role in the metabolism of catecholamines and other compounds possessing a catechol structure. nih.govwikipedia.org For 3-arylpiperidine analogs, COMT becomes significant after an initial CYP-mediated hydroxylation of the phenyl ring creates a catechol metabolite. nih.gov COMT then catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups on the catechol ring. nih.govproteopedia.org This methylation is a key step in the further processing and detoxification of these metabolites. nih.govnih.gov Research on the closely related analog, 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), has shown that its catechol metabolites are excellent substrates for COMT. nih.gov
Phase II Metabolic Transformations (e.g., Glucuronidation)
Following Phase I reactions, the newly formed polar metabolites, particularly those with hydroxyl groups, undergo Phase II conjugation. This process attaches endogenous polar molecules to the metabolite, greatly increasing its water solubility and facilitating its excretion from the body.
The most common Phase II reaction for hydroxylated metabolites is glucuronidation . This reaction is catalyzed by the uridine 5'-diphospho-glucuronosyltransferase (UGT) family of enzymes. The hydroxylated metabolites of this compound, formed via CYP-mediated oxidation, are conjugated with glucuronic acid to produce glucuronide products. These highly polar conjugates are then readily eliminated.
Identification and Characterization of Metabolites using In Vitro Models (e.g., Human Liver Microsomes)
The primary in vitro model for studying the Phase I metabolism of xenobiotics is the use of human liver microsomes (HLMs) . HLMs are vesicles of the endoplasmic reticulum prepared from liver tissue and contain a high concentration of drug-metabolizing enzymes, especially CYP isoforms.
The standard experimental procedure involves incubating the parent compound, such as this compound, with HLMs in the presence of necessary cofactors, most notably the NADPH-generating system required for CYP enzyme activity. The reaction is allowed to proceed for a set time before being stopped.
The resulting mixture is then analyzed to identify and characterize the metabolites. The predominant analytical technique for this purpose is liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) . springermedizin.de This method allows for the separation of the parent compound from its metabolites based on their chromatographic retention times and the precise determination of their mass-to-charge ratios. Tandem mass spectrometry (MS/MS) is then used to fragment the ions, providing structural information that helps in the definitive identification of the metabolic transformations that have occurred. springermedizin.de
Comparative Metabolic Profiling of Analogs
The metabolic profile of 3-arylpiperidine derivatives can be significantly influenced by small changes in their chemical structure. Comparing the metabolism of different analogs provides valuable insight into structure-activity relationships (SAR) and structure-metabolism relationships.
Key structural modifications that affect metabolism include:
N-Alkyl Substituent : The size and nature of the alkyl group attached to the piperidine nitrogen can influence the rate of N-dealkylation and the affinity for different CYP isoforms.
In vitro studies using HLMs can compare the metabolic stability and major metabolites of a series of analogs. For instance, the clearance rates of various 4-aminopiperidine drugs show significant variation, which is correlated with the specific CYP isoforms (primarily CYP3A4 and CYP2D6) responsible for their metabolism. nih.gov An analog that is a substrate for a highly active polymorphic enzyme like CYP2D6 may exhibit greater inter-individual variability in its pharmacokinetics compared to one metabolized primarily by CYP3A4.
The following table provides a representative comparison of metabolic characteristics for different piperidine-containing drugs, illustrating the principles of comparative profiling.
| Compound | Primary Metabolic Pathway(s) | Major CYP Isoform(s) Involved | In Vitro Clearance (HLM) |
| Pimozide | N-dealkylation, Hydroxylation | CYP3A4, CYP2D6 | High |
| Indoramin | Hydroxylation | CYP2D6 | Moderate |
| Lorcainide | N-dealkylation | CYP2D6, CYP3A4 | High |
| Sabeluzole | N-dealkylation | CYP2D6, CYP3A4 | Moderate |
| Bezitramide | N-dealkylation | CYP3A4 | High |
This table is a representative example based on data for 4-aminopiperidine drugs and is intended to illustrate the principles of comparative metabolic profiling. nih.gov
Analytical Methodologies for the Research and Characterization of 3 3 Fluorophenyl N N Propylpiperidine
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for separating 3-FPP from complex mixtures and quantifying its presence. The choice of technique depends on the sample matrix, the required sensitivity, and the specific goals of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like 3-FPP. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In a typical GC-MS analysis of piperidine (B6355638) derivatives, the sample is first vaporized and introduced into a long, thin capillary column. An inert gas, such as helium or nitrogen, carries the sample through the column, which is coated with a stationary phase. The separation is achieved based on the differential partitioning of the compound between the mobile gas phase and the stationary liquid phase.
A simple and rapid GC-MS method has been developed for the determination of 3-FPP in rat plasma. [2, 31, 5al, 31al] This method is valuable for pharmacokinetic studies, allowing researchers to track the concentration of the compound in biological systems over time. For related compounds, such as 3-Fluorophenmetrazine (3-FPM), GC-MS is also a primary analytical tool. [6, 25, 6al, 25al] The electron ionization mass spectrum of 3-FPM, a compound structurally related to 3-FPP, shows characteristic fragmentation patterns that aid in its identification. [6, 6al]
Key GC-MS Parameters for Analysis of Related Piperidine Derivatives:
| Parameter | Typical Value/Condition |
| Column Type | Capillary Column (e.g., HP-5MS) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Gradient |
| MS Detection | Electron Ionization (EI) |
| Monitored Ions (m/z) | Dependent on the specific compound and fragments |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it particularly suitable for analyzing non-volatile or thermally labile compounds in complex matrices. [7, 14, 16, 17, 22, 26, 27, 7al] This technique is frequently employed for the analysis of designer drugs and their metabolites in biological fluids like blood, urine, and oral fluid.
In LC-MS/MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. The separation occurs based on the compound's affinity for the stationary and mobile phases. The eluent from the liquid chromatograph is then introduced into a mass spectrometer, where the compound is ionized and fragmented. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. This process significantly reduces background noise and improves the limit of detection.
For the analysis of related fluorinated phenethylamines, LC-MS/MS methods have been developed and validated. [7, 25, 7al, 25al] These methods often utilize a C18 column for chromatographic separation with a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water containing a small amount of formic acid to improve ionization. [7, 14, 16, 17, 22, 26, 7al]
Typical LC-MS/MS Parameters for Related Compound Analysis:
| Parameter | Typical Value/Condition |
| Column Type | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| MS/MS Transitions | Precursor ion → Product ion(s) specific to the analyte |
| Limit of Detection (LOD) | Can reach sub-ng/mL levels |
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)
Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This technique combines some of the best features of both gas and liquid chromatography. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC. SFC is also considered a "green" technology due to its reduced use of organic solvents.
SFC is particularly well-suited for the separation of chiral compounds. [15, 28, 15al, 28al] For instance, chiral SFC methods have been successfully developed for the separation of enantiomers of various 3- and 4-substituted piperidines. [15, 15al] These methods often employ chiral stationary phases, such as Chiralpak AD-H, and a mobile phase of supercritical CO2 with a modifier like methanol (B129727) containing a small amount of an amine additive to improve peak shape. [15, 28, 15al, 28al] The coupling of SFC with mass spectrometry (SFC-MS) provides a powerful tool for the analysis of complex mixtures of stereoisomers.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative analysis of non-volatile mixtures. It involves a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel, alumina, or cellulose, coated onto a flat carrier such as a glass plate or plastic sheet. The sample is applied to the plate, and a solvent or solvent mixture (the mobile phase) is drawn up the plate via capillary action, separating the components of the sample based on their differential adsorption to the stationary phase and solubility in the mobile phase. While primarily a qualitative technique, TLC can be used for the preliminary screening of 3-FPP and related compounds.
Spectroscopic Techniques for Structural Elucidation (e.g., Infrared (IR) Spectroscopy)
Spectroscopic techniques are indispensable for determining the molecular structure of compounds like 3-FPP. Infrared (IR) spectroscopy is a widely used method for identifying the functional groups present in a molecule.
IR spectroscopy measures the interaction of infrared radiation with matter, specifically the absorption of radiation at frequencies that correspond to the vibrational frequencies of the bonds within the molecule. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹).
For a compound like 3-FPP, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups. For example, the C-F bond in the fluorophenyl group would have a characteristic stretching vibration. Similarly, the C-N stretching of the piperidine ring and the C-H stretching of the alkyl and aromatic groups would also produce distinct peaks. Analysis of the fingerprint region of the spectrum (typically 1500-600 cm⁻¹) can provide more detailed structural information and help to distinguish between isomers.
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification technique used to convert an analyte into a product (a derivative) with properties that are better suited for a particular analytical method. In the context of analyzing 3-FPP and related compounds, derivatization can be employed to:
Increase Volatility for GC Analysis: Many polar compounds are not sufficiently volatile for GC analysis. Derivatization can introduce non-polar groups, increasing their volatility.
Improve Thermal Stability: Derivatization can protect thermally labile functional groups from degradation in the hot GC injector and column.
Enhance Detector Response: Introducing specific functional groups can significantly improve the sensitivity of detection by techniques like electron capture detection (ECD) or mass spectrometry.
Improve Chromatographic Separation: Derivatization can alter the polarity and size of a molecule, leading to better peak shape and resolution in chromatographic separations.
Common derivatization strategies for amines and related compounds include acylation and silylation. For example, in the analysis of 3-FPM, derivatization with heptafluorobutyric anhydride (B1165640) (HFBA) has been used to improve its GC-MS properties. [3, 20, 25, 33, 20al, 33al] Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are also widely used to derivatize compounds with active hydrogens, such as amines, for GC-MS analysis. For LC-MS analysis, derivatization with reagents like 2,4-dinitrofluorobenzene (DNFB) can enhance the ionization efficiency and sensitivity for primary and secondary amines. [29, 29al]
Examples of Derivatization Reagents and Their Applications:
| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose |
| Heptafluorobutyric anhydride (HFBA) | Amines | GC-MS | Increases volatility and detector response |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amines, Hydroxyls | GC-MS | Increases volatility and thermal stability |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Amines, Hydroxyls | GC-MS | Increases volatility and thermal stability |
| 2,4-dinitrofluorobenzene (DNFB) | Primary and Secondary Amines | LC-MS/MS | Enhances ionization and fragmentation |
Method Development and Validation for Research Applications
The development and validation of robust analytical methodologies are fundamental for the comprehensive research and characterization of the chemical compound 3-(3-Fluorophenyl)-N-n-propylpiperidine. These methods are essential for ensuring the identity, purity, and concentration of the compound in various research applications, including in vitro and in vivo studies. The analytical techniques most commonly employed for such purposes are based on chromatography and spectroscopy, which provide the necessary selectivity and sensitivity for detailed analysis.
Method development for this compound typically involves a systematic process of optimizing various parameters to achieve the desired analytical performance. This includes the selection of an appropriate analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), followed by the fine-tuning of instrumental conditions. For chromatographic methods, this encompasses the choice of the analytical column, the composition and gradient of the mobile phase (for LC) or the temperature program (for GC), and the injection mode. For mass spectrometric detection, parameters such as ionization source settings and collision energies for fragmentation are optimized to ensure sensitive and specific detection of the analyte.
Once a method is developed, it must undergo a thorough validation process to demonstrate its suitability for the intended research purpose. Method validation is a critical step that provides evidence of a method's reliability, accuracy, and precision. nih.gov The validation process typically assesses several key parameters, as outlined by international guidelines. These parameters include selectivity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
Chromatographic and Spectroscopic Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the compound is first separated from other components in a sample based on its volatility and interaction with the stationary phase of the gas chromatograph. Following separation, the compound is ionized, typically by electron ionization (EI), which leads to the formation of a molecular ion and characteristic fragment ions. The resulting mass spectrum serves as a chemical fingerprint, allowing for the unequivocal identification of the compound. The fragmentation pattern of N-alkylated piperidines often involves characteristic cleavages of the piperidine ring and the N-alkyl chain, providing valuable structural information. ojp.govcaymanchem.comresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another highly sensitive and specific technique used for the analysis of this compound, particularly in complex biological matrices. nih.gov LC-MS/MS offers the advantage of analyzing less volatile and thermally labile compounds without the need for derivatization. In this technique, the compound is separated by liquid chromatography and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule is then selected and fragmented to produce specific product ions, which are monitored for quantification. This multiple reaction monitoring (MRM) mode provides excellent selectivity and sensitivity. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the confirmation of its structure. The presence of fluorine also allows for the use of ¹⁹F NMR, which can provide additional structural insights.
Validation Parameters and Research Findings
The validation of an analytical method for this compound would involve a series of experiments to determine its performance characteristics. The following tables present hypothetical yet plausible validation data for a fictional LC-MS/MS method developed for the quantification of this compound in a research setting, based on data from structurally related compounds. nih.gov
Table 1: Linearity and Range
| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 1 - 1000 | y = 0.0025x + 0.0012 | > 0.995 |
This table illustrates the linear relationship between the concentration of the analyte and the instrumental response, which is crucial for accurate quantification.
Table 2: Precision and Accuracy
| Quality Control Sample | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Precision (RSD%) | Accuracy (RE%) |
| Low | 5 | 4.9 ± 0.3 | 6.1 | -2.0 |
| Medium | 50 | 51.2 ± 2.1 | 4.1 | +2.4 |
| High | 500 | 495.5 ± 15.4 | 3.1 | -0.9 |
SD: Standard Deviation, RSD: Relative Standard Deviation, RE: Relative Error. This table demonstrates the closeness of repeated measurements (precision) and the agreement between the measured and true values (accuracy). nih.gov
Table 3: Limits of Detection and Quantification
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.0 |
LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov
These validation data ensure that the analytical method is reliable and fit for its intended purpose in research applications. The development of such validated methods is a prerequisite for obtaining high-quality scientific data on the properties and behavior of this compound.
Preclinical Animal Models for Investigating the Biological Activities of 3 3 Fluorophenyl N N Propylpiperidine Analogs
In Vivo Pharmacological Evaluation in Rodent Models
The in vivo assessment of 3-(3-Fluorophenyl)-N-n-propylpiperidine and its analogs in rodent models provides crucial insights into their physiological and behavioral effects. These studies are foundational for understanding the potential therapeutic applications and mechanisms of action of this chemical class.
Assessment of Central Nervous System (CNS) Effects
Analogs of this compound, such as the well-studied 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), have demonstrated significant interactions with central dopamine (B1211576) receptors. nih.gov The enantiomers of 3-PPP, for instance, exhibit distinct profiles; the (+) enantiomer acts as a classical dopamine agonist at both presynaptic and postsynaptic receptors, while the (-) enantiomer functions as a partial agonist. nih.gov This dual activity suggests a complex influence on dopaminergic neurotransmission. Studies on related phenylpiperidine derivatives indicate that these compounds can modulate CNS functions, producing effects that range from sedation to motor stimulation depending on the specific analog and the receptor subtype it targets. nih.govnih.gov The introduction of a fluorine atom at the 3-position of the phenyl ring, as in this compound, is expected to alter the electronic properties of the molecule, potentially leading to a unique CNS activity profile compared to its hydroxylated counterpart.
Behavioral Phenotyping and Functional Activity Assays
Behavioral phenotyping in rodent models is a critical step in characterizing the functional consequences of the CNS activity of this compound analogs. A key assay used in these evaluations is the measurement of spontaneous locomotor activity. For instance, studies with the enantiomers of 3-PPP have revealed a biphasic effect on locomotion in rats. nih.gov At lower doses, both enantiomers tend to suppress motor activity, an effect attributed to the stimulation of inhibitory dopamine autoreceptors. nih.gov However, at higher doses, their effects diverge: the full agonist, (+)3-PPP, leads to behavioral activation by stimulating postsynaptic receptors, whereas the partial agonist, (-)3-PPP, continues to suppress locomotion due to its blocking effect at these receptors. nih.gov These findings highlight the importance of dose-response studies in behavioral assays to fully understand the functional activity of these compounds.
Interactive Table: Behavioral Effects of 3-PPP Enantiomers on Locomotor Activity in Rodents
| Compound | Dose | Effect on Locomotor Activity | Presumed Mechanism |
| (+)3-PPP | Low | Suppression | Stimulation of presynaptic dopamine autoreceptors |
| (+)3-PPP | High | Stimulation | Agonism at postsynaptic dopamine receptors |
| (-)3-PPP | Low | Suppression | Stimulation of presynaptic dopamine autoreceptors |
| (-)3-PPP | High | Suppression | Partial agonism/antagonism at postsynaptic dopamine receptors |
Use of Specific Disease Models (e.g., Neurological Disorders, Psychiatric Conditions)
The unique pharmacological profile of this compound analogs suggests their potential utility in the treatment of various neurological and psychiatric disorders. nih.govspringermedicine.commdpi.commdpi.com For example, the partial dopamine agonist activity of compounds like (-)3-PPP has led to its investigation as a potential antipsychotic agent for conditions such as schizophrenia. nih.gov Animal models of schizophrenia, which can be induced by pharmacological agents or genetic modifications, are employed to test the efficacy of such compounds in ameliorating disease-relevant behaviors. nih.gov Similarly, the dopaminergic effects of these analogs make them relevant for investigation in models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine neurons. The ability of these compounds to modulate dopamine receptor activity could offer therapeutic benefits in managing the motor symptoms of this disease.
Ex Vivo Tissue Analysis and Biochemical Endpoint Assessment
Following in vivo studies, ex vivo tissue analysis provides a more detailed look at the biochemical changes induced by this compound analogs in the brain. nih.gov This can involve techniques such as receptor binding assays on brain tissue homogenates to determine the affinity and selectivity of the compound for various neurotransmitter receptors. For instance, such studies have been crucial in characterizing the high affinity of 3-PPP analogs for dopamine D2 receptors. nih.gov Additionally, ex vivo analysis can measure changes in the levels of neurotransmitters and their metabolites in different brain regions, providing a biochemical correlate to the observed behavioral effects. These assessments are critical for confirming the mechanism of action and for understanding the neurochemical basis of the in vivo pharmacology of these compounds.
Considerations for Model Selection and Translational Relevance in Preclinical Research
The selection of appropriate animal models is paramount for the successful translation of preclinical findings to clinical applications. For compounds like this compound analogs, which target complex neuropsychiatric disorders, it is crucial to use models that recapitulate key aspects of the human condition. nih.govmdpi.com The predictive validity of an animal model, its ability to forecast the therapeutic efficacy in humans, is a major consideration. Furthermore, understanding the species differences in drug metabolism and receptor pharmacology is essential for extrapolating results from rodents to humans. The ultimate goal of preclinical research is to provide a strong rationale for advancing a compound to clinical trials, and this can only be achieved through careful model selection and a thorough understanding of the translational challenges involved. nih.gov
Development of 3 3 Fluorophenyl N N Propylpiperidine Analogs As Chemical Probes for Receptor Research
Design Principles for High-Affinity and Selective Chemical Probes
The creation of effective chemical probes from a lead compound like 3-(3-fluorophenyl)-N-n-propylpiperidine is a meticulous process guided by several key principles. The ultimate goal is to produce a molecule that binds with high affinity and selectivity to its intended target, enabling its use in complex biological environments.
Target Affinity and Selectivity: The foremost principle in designing a chemical probe is achieving high affinity for the target receptor while minimizing binding to other proteins (off-target effects). researchgate.net For phenylpiperidine analogs, structural modifications are systematically explored to enhance these properties. For instance, the position and nature of substituents on the phenyl ring and the length of the N-alkyl chain are critical. Studies on analogs of the related compound 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) demonstrate that even subtle changes, such as the N-substituent, can dramatically alter the affinity and functional profile at dopamine (B1211576) receptors. nih.gov Similarly, the introduction of a fluorine atom, as seen in 3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, can significantly improve binding affinity for the 5-HT(2A) receptor. nih.gov
Structural and Physicochemical Properties: A viable chemical probe must possess appropriate physicochemical properties to be effective. These include:
Solubility: The probe must be soluble in aqueous buffers used for biological assays.
Cell Permeability: For studying intracellular targets, the probe must be able to cross the cell membrane. researchgate.net
Lipophilicity: This property influences both cell permeability and non-specific binding. Structure-function analyses show that lipophilicity can direct molecules to different cellular compartments, a key consideration in probe design. nih.govrsc.org
Metabolic Stability: For in vivo applications, the probe should resist rapid metabolism. Blocking potential metabolic sites, for example by adding a fluorine atom, is a common strategy to improve a compound's half-life and bioavailability. nih.gov
Minimal Perturbation: When adding labels such as fluorophores or radioactive isotopes, the modification should not significantly alter the parent molecule's biological activity or selectivity. The choice of linker and label is crucial to preserving the original binding mode. nih.gov The design process often involves synthesizing a small library of analogs with different linkers and label positions to identify the optimal combination that retains high-affinity binding.
Table 1: Key Design Principles for Chemical Probes
| Principle | Description | Rationale for this compound Analogs |
|---|---|---|
| High Affinity | Strong binding to the intended receptor target (e.g., low nanomolar Ki or IC50). | Ensures the probe can effectively compete with endogenous ligands and be used at low concentrations, minimizing off-target effects. |
| High Selectivity | Minimal binding to other receptors or proteins. | Crucial for unambiguously assigning a biological effect to the intended target. Fluorine substitution can enhance selectivity. nih.govmdpi.com |
| Appropriate Function | The probe should have a well-defined mode of action (e.g., agonist, antagonist, or simple binder). | The functional activity of 3-PPP analogs is highly dependent on stereochemistry and N-substitution, allowing for the design of specific functional probes. nih.gov |
| Cell Permeability | Ability to cross cellular membranes to reach intracellular or transmembrane targets. | Important for use in live-cell imaging and target engagement assays. Lipophilicity and hydrogen-bonding capacity are key determinants. researchgate.netnih.gov |
| Metabolic Stability | Resistance to degradation by cellular enzymes. | Blockade of metabolic hotspots (e.g., with fluorine) can increase bioavailability and in vivo utility. nih.gov |
Synthesis and Characterization of Labeled Analogs (e.g., Fluorescent Probes, Radioligands)
To function as a probe, the this compound analog must be detectable. This is achieved by incorporating a reporter tag, such as a radioactive isotope (for radioligands) or a fluorescent molecule (for fluorescent probes).
Radioligands: The synthesis of radiolabeled analogs is a common strategy for quantitative pharmacology. Typically, this involves introducing a radioactive isotope like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) into the molecule. For phenylpiperidine structures, this can be achieved through several methods:
Tritium Labeling: Catalytic tritiation of a precursor containing a double bond or a halogen atom that can be displaced. For example, a precursor to this compound could be synthesized with a bromine or iodine atom on the phenyl ring, which is then replaced with tritium.
Carbon-14 Labeling: Introducing a ¹⁴C-labeled alkyl group, such as a [¹⁴C]propyl group, onto the piperidine (B6355638) nitrogen. This is often accomplished by reacting the secondary amine precursor with a ¹⁴C-labeled propyl halide.
A well-known example from a related class is [³H]WIN 35,428, a high-affinity probe for the dopamine transporter, which has been instrumental in characterizing this protein. nih.gov The synthesis of such probes requires specialized radiochemistry facilities. Characterization involves confirming the radiochemical purity via techniques like HPLC and measuring the specific activity (e.g., in Ci/mmol).
Fluorescent Probes: Fluorescent probes are essential for cellular imaging and flow cytometry. Their synthesis involves covalently attaching a fluorophore to the core structure. The design must incorporate a linker that connects the fluorophore to the phenylpiperidine scaffold without disrupting receptor binding. nih.gov The synthesis of fluorescent analogs of the CCR5 antagonist TAK779 illustrates this process, where a coumarin (B35378) fluorophore was attached via a linker. mdpi.com A similar strategy could be applied to a this compound analog, potentially by modifying the N-propyl group or adding a functional group to the phenyl ring to serve as an attachment point for a fluorescent dye like fluorescein (B123965) or a rhodamine derivative.
Characterization of fluorescent probes involves:
Spectroscopic Analysis: Confirming the structure using NMR and mass spectrometry.
Photophysical Properties: Measuring absorption and emission spectra, quantum yield, and photostability. nih.gov
Biological Evaluation: Testing the binding affinity of the fluorescent analog to its target receptor to ensure that the modification did not abolish its activity. mdpi.com
Table 2: Examples of Labeled Probes Based on Related Scaffolds
| Probe/Analog Class | Label Type | Synthetic Strategy | Application Example | Reference |
|---|---|---|---|---|
| [³H]WIN 35,428 | Radioligand (³H) | Tritium labeling of a precursor molecule. | Dopamine transporter (DAT) binding assays. | nih.gov |
| Fluorescent TAK779 Analogs | Fluorescent (Coumarin) | Coupling of a fluorescent dye via a linker to the core molecule. | Cellular imaging and localization studies. | mdpi.com |
| [¹³C₃]-labeled TAK779 | Isotopic Label (¹³C) | Multi-step synthesis incorporating ¹³C-enriched starting materials. | High-resolution solid-state NMR spectroscopy. | mdpi.com |
Application of Chemical Probes in Target Identification and Validation
A primary use of chemical probes is to identify and validate the biological targets of bioactive compounds. nih.gov Analogs of this compound can be modified into affinity-based probes for this purpose. These probes typically consist of the core recognition element, a reactive group for covalent linkage, and a reporter tag (like biotin (B1667282) or a fluorescent dye). nih.gov
Target Identification: The process, often called chemical proteomics, involves using a probe to "fish" for its binding partners in a cell lysate or living cells.
Probe Incubation: A biotinylated analog of this compound would be incubated with a cell lysate.
Affinity Capture: The probe, along with its bound protein target(s), is captured using streptavidin-coated beads.
Elution and Analysis: The captured proteins are eluted from the beads and identified using mass spectrometry.
This approach can confirm expected targets (e.g., a specific dopamine receptor subtype) and potentially uncover novel, previously unknown off-targets. nih.gov
Target Validation: Once a target is identified, probes are used to validate its role in a biological process. scienceopen.com For example, if a this compound analog shows a particular cellular effect, a well-characterized, high-affinity radioligand probe can be used in competitive binding experiments. By showing that the analog displaces the radioligand from its receptor, a direct link between receptor binding and the observed effect is established. Furthermore, technologies like the Cellular Thermal Shift Assay (CETSA) can be used, where probe binding stabilizes the target protein against heat-induced denaturation, confirming target engagement in a cellular context. nih.gov
Utilization in Mechanistic Studies of Receptor Function
Beyond identifying targets, chemical probes derived from this compound are crucial for dissecting the mechanisms of receptor function.
Distinguishing Receptor Subtypes and States: High-affinity radioligands are used in competition binding assays to determine the affinity (Ki values) of a series of unlabeled compounds. This allows for the pharmacological characterization of different receptor subtypes. For example, analogs of 3-PPP have been instrumental in differentiating between pre- and postsynaptic dopamine receptors. nih.gov The (S)-enantiomer of 3-PPP was found to stimulate presynaptic autoreceptors while blocking postsynaptic receptors, a functional profile that could only be elucidated using specific probes. nih.gov
Investigating Functional Selectivity (Biased Agonism): Some ligands can stabilize specific receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others (a phenomenon known as biased agonism). N-phenylpiperazine analogs have been studied for their functional selectivity at the D3 dopamine receptor. mdpi.com By developing a series of probes based on the this compound scaffold and measuring their effects on different signaling outputs (e.g., G-protein activation vs. β-arrestin recruitment), researchers can map the specific functional consequences of ligand binding.
Probing Allosteric Sites: While many probes bind to the primary (orthosteric) site where the endogenous ligand binds, others can be designed to target allosteric sites on the receptor. These allosteric modulators can fine-tune receptor activity without directly competing with the endogenous ligand. Developing probes that specifically target allosteric sites is an advanced strategy for understanding the complex regulation of receptor function.
By using a combination of radiolabeled and fluorescent probes, researchers can perform saturation and competition binding assays, autoradiography to map receptor distribution in tissues, and live-cell imaging to track receptor movement and signaling, providing a comprehensive picture of the receptor's biology.
Q & A
Q. What are the optimal synthetic routes for 3-(3-Fluorophenyl)-N-n-propylpiperidine, and how can reaction conditions be optimized for high yield and purity?
The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of 3-fluorophenyl groups to the piperidine core via Friedel-Crafts alkylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like AlCl₃ .
- Step 2 : N-propylation using propyl halides or Mitsunobu reactions under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity.
- Optimization : Adjust temperature (60–80°C), solvent polarity (THF vs. DMF), and stoichiometry (1:1.2 molar ratio for propylation) to mitigate side products like N-overalkylation .
Q. Which analytical techniques are most effective for characterizing this compound, and how are data inconsistencies resolved?
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorophenyl substitution at C3 vs. C4) and propyl chain integration. Aromatic protons appear as doublets (δ 6.8–7.2 ppm) due to fluorine coupling .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₄H₂₀FN₂: calculated 241.1614) and detects impurities (e.g., unreacted precursors) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity; discrepancies between NMR and HPLC data may indicate residual solvents or isomeric contaminants .
Q. How does the stability of this compound vary under different storage conditions?
- Thermal Stability : Decomposition occurs above 150°C (TGA data), forming fluorobenzene derivatives. Store at –20°C in amber vials to prevent photodegradation .
- Hydrolytic Sensitivity : The piperidine nitrogen is susceptible to oxidation; use inert atmospheres (N₂/Ar) during handling. Aqueous solutions (pH > 8) accelerate degradation .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for fluorophenyl-piperidine derivatives, and how can they guide further modifications?
- Fluorine Position : 3-Fluorophenyl analogs show higher receptor binding affinity than 2- or 4-fluoro isomers due to optimized steric and electronic interactions (e.g., σ receptor assays) .
- Alkyl Chain Length : N-propyl derivatives exhibit improved lipophilicity (logP ≈ 2.5) compared to methyl or butyl analogs, enhancing blood-brain barrier penetration in preclinical models .
- Methodology : Compare IC₅₀ values across analogs using radioligand displacement assays and molecular docking (e.g., AutoDock Vina) to identify critical substituent interactions .
Q. How can computational methods predict the reactivity and metabolic pathways of this compound?
- Reaction Mechanism Modeling : Density Functional Theory (DFT) calculates activation energies for key steps (e.g., propylation) to identify rate-limiting barriers .
- Metabolism Prediction : CYP450 isoform specificity (e.g., CYP3A4-mediated N-dealkylation) is modeled using Schrödinger’s QikProp, validated via in vitro microsomal assays .
Q. What experimental strategies resolve contradictions in reported biological activity data for fluorophenyl-piperidine analogs?
- Assay Standardization : Control variables such as cell line (HEK293 vs. CHO-K1), incubation time, and buffer composition (e.g., Mg²⁺ concentration in receptor binding) .
- Data Reconciliation : Meta-analysis of literature IC₅₀ values using statistical tools (e.g., R/Bioconductor) to identify outliers and adjust for assay heterogeneity .
Q. How can enantiomeric purity of this compound be achieved, and what are the implications for pharmacological studies?
- Chiral Resolution : Use Chiralpak AD-H columns (heptane/ethanol, 90:10) to separate enantiomers.
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (lipases) for >99% enantiomeric excess (ee) .
- Pharmacological Impact : Test enantiomers in vitro (e.g., receptor selectivity) and in vivo (e.g., pharmacokinetics in rodent models) to correlate stereochemistry with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
